molecular formula C17H12ClF3N2O2S B406476 N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 299954-16-8

N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B406476
CAS No.: 299954-16-8
M. Wt: 400.8g/mol
InChI Key: INJREOUNBUMHSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CTBA involves several steps, including the introduction of the chlorophenyl group, trifluoromethyl substitution, and formation of the benzothiazine ring. Researchers have explored various synthetic routes, such as radical trifluoromethylation and active group splicing . These methods allow for the controlled assembly of the compound, ensuring high purity and yield.


Molecular Structure Analysis

The molecular structure of CTBA is crucial for understanding its interactions with biological targets. The compound features a chlorophenyl moiety, a trifluoromethyl group, and a benzothiazine ring. The trifluoromethyl substitution enhances lipophilicity and influences its pharmacokinetic properties. Detailed spectroscopic techniques (such as 1H NMR, 13C NMR, and HRMS) have been employed to elucidate the precise arrangement of atoms within CTBA .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2S/c18-10-3-1-2-4-11(10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)5-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJREOUNBUMHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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